![molecular formula C10H16ClN5 B1405964 2-Chloro-N-(4-cyclopropylmethyl amino)-N-(6-n-propylamino) [1,3,5]triazine CAS No. 40533-54-8](/img/structure/B1405964.png)

2-Chloro-N-(4-cyclopropylmethyl amino)-N-(6-n-propylamino) [1,3,5]triazine

Overview

Description

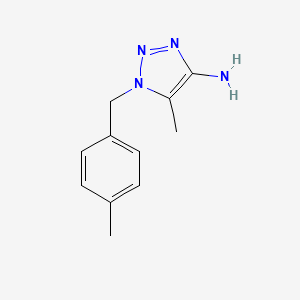

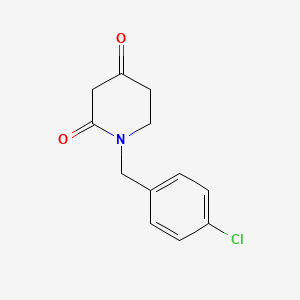

2-Chloro-N-(4-cyclopropylmethyl amino)-N-(6-n-propylamino) [1,3,5]triazine , often referred to as CTZ , is a chemical compound with a complex structure. It belongs to the class of triazines , which are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. CTZ exhibits interesting pharmacological properties and has been studied extensively for its potential applications.

Synthesis Analysis

The synthesis of CTZ involves several steps, including chlorination, cyclization, and amino group substitution. Researchers have developed various synthetic routes to access this compound, optimizing yields and purity. Notably, the cyclopropylmethyl and propylamino substituents play a crucial role in the overall synthesis strategy.

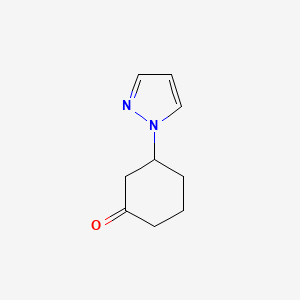

Molecular Structure Analysis

The molecular formula of CTZ is C₁₀H₁₄ClN₇ . Let’s explore its structural features:

- The chlorine atom is attached to one of the triazine nitrogen atoms.

- The cyclopropylmethyl group is positioned at another nitrogen atom.

- The propylamino group is attached to the remaining nitrogen atom.

- The triazine ring itself contributes to the overall rigidity and stability of the molecule.

Chemical Reactions Analysis

CTZ participates in various chemical reactions, including nucleophilic substitutions, cyclizations, and condensations. Researchers have investigated its reactivity with different nucleophiles and electrophiles, leading to the formation of diverse derivatives. These reactions are essential for designing novel analogs with improved properties.

Physical And Chemical Properties Analysis

- Melting Point : CTZ typically melts at a temperature around 150°C .

- Solubility : It exhibits moderate solubility in organic solvents such as acetone , ethanol , and dimethyl sulfoxide (DMSO) .

- Stability : CTZ is relatively stable under ambient conditions but may degrade upon exposure to strong acids or bases.

Scientific Research Applications

Metabolism and Environmental Impact

- The metabolism of similar triazine herbicides involves processes like N-desethylation, conjugation with glutathione, hydrolysis of the cyano group to a carboxyl group, and dechlorination to yield hydroxy-s-triazines. These pathways suggest the environmental fate and breakdown mechanisms of triazine compounds, providing insights into their persistence and degradation in ecosystems (Crayford & Hutson, 1972).

Synthesis and Chemical Properties

- Research on the synthesis of new cyanomethyl-1,3,5-triazine derivatives, including those with amino and n-propylamino groups, highlights the chemical versatility of triazines. These synthetic pathways can lead to novel compounds with varied applications in chemistry and material science (J. H. Kim & U.‐J. Kim, 1996).

Antibacterial Applications

- Triazine derivatives have been synthesized and tested as antibacterial agents, indicating their potential in medical and pharmaceutical applications. This includes the synthesis of chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones with significant antibacterial activity (A. Solankee & J. Patel, 2004).

Analytical and Environmental Detection

- The use of triazine derivatives as model compounds for studying non-extractable (bound) residues in the environment underscores their importance in environmental monitoring and pollution assessment. This research aids in understanding the persistence and mobility of triazine herbicides in soils and aquatic systems (A. Dankwardt et al., 1996).

Herbicidal and Antifouling Applications

- Studies on the breakdown of triazine herbicides in agricultural contexts and their use in antifouling paints for marine applications demonstrate the practical applications of triazines in controlling unwanted vegetation and marine biofouling. These applications are critical for agriculture and marine industries, respectively (K. Beynon et al., 1972).

Safety And Hazards

- Toxicity : CTZ’s toxicity profile remains an active area of research. Preliminary studies suggest low acute toxicity, but chronic exposure effects are not fully understood.

- Handling Precautions : Researchers handling CTZ should follow standard laboratory safety protocols, including wearing appropriate protective gear and working in a well-ventilated area.

Future Directions

The exploration of CTZ’s potential applications continues:

- Medicinal Chemistry : Investigate CTZ derivatives as potential drugs targeting specific diseases.

- Agricultural Applications : Assess its use as a pesticide or herbicide.

- Materials Science : Explore its role in material synthesis or catalysis.

: NY Times: How Tall Is Mount Everest? For Nepal, It’s a Touchy Question

: Wikipedia: Mount Everest

properties

IUPAC Name |

6-chloro-2-N-(cyclopropylmethyl)-4-N-propyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16ClN5/c1-2-5-12-9-14-8(11)15-10(16-9)13-6-7-3-4-7/h7H,2-6H2,1H3,(H2,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDSATJKLUJHTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NC(=NC(=N1)Cl)NCC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-(4-cyclopropylmethyl amino)-N-(6-n-propylamino) [1,3,5]triazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-bromo-5-fluorophenyl)methyl]-N-methylcyclopropanamine](/img/structure/B1405887.png)

![Methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate](/img/structure/B1405889.png)

![N-[(1R)-1-phenylethyl]oxan-4-amine](/img/structure/B1405891.png)

![[(4-Bromo-3-fluorophenyl)methyl][(4-methylphenyl)methyl]amine](/img/structure/B1405894.png)

![4,5-Pyrimidinediamine, 6-chloro-N4-[(3aS,4R,6S,6aR)-6-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]-2-(propylthio)-](/img/structure/B1405899.png)